4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid
Description
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a fluorinated indazole derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 6. The indazole core, a bicyclic aromatic system with two nitrogen atoms, confers unique electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group enables salt formation, improving aqueous solubility.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-fluoro-2-methylindazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-12-4-6-7(10)2-5(9(13)14)3-8(6)11-12/h2-4H,1H3,(H,13,14) |
InChI Key |
MLMMZNZVOGOTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 3-Fluoro-2-methylaniline
The initial step involves regioselective bromination at the para position relative to the amine group. In a representative procedure, 50 g of 3-fluoro-2-methylaniline dissolved in 0.75 L acetonitrile undergoes bromination with N-bromosuccinimide (NBS, 78.3 g) at -10°C for 1 hour. This yields 4-bromo-3-fluoro-2-methylaniline with 96.8% efficiency when using sodium bisulfite quenching and ethyl acetate extraction. Temperature control proves critical, as increasing to 10°C reduces yield to 86.2% due to dibromination byproducts.
Table 1: Bromination Optimization
Cyclization to Indazole Core
The brominated intermediate undergoes diazotization and intramolecular cyclization. While explicit details for 4-fluoro-2-methyl-2H-indazole remain unpublished, analogous protocols employ copper(I) iodide catalysis in DMF at 120°C to form the indazole ring. Key challenges include:
Carboxylation via Ester Intermediates
Esterification of Halogenated Indazoles
Introduction of the carboxylic acid group often proceeds through ester precursors. A validated approach reacts 6-bromo-2-methyl-2H-indazole with methyl chlorocarbonate in THF containing triethylamine, achieving 89% conversion to the methyl ester. Subsequent saponification uses 2M NaOH/MeOH (1:3 v/v) at 60°C for 4 hours.
Table 2: Esterification/Saponification Conditions
Direct Carboxylation Methods
Recent advances demonstrate visible-light-promoted C–H activation using Ir(ppy)3 photocatalysis. While originally developed for cyanomethylation, adaptation with CO2 gas (50 psi) in DMSO enables direct carboxylation at C6. Preliminary data show 42% yield after 24h irradiation, requiring further optimization.
Multi-Step Synthesis from Dichloropyridine Precursors
Halogen Dance Functionalization
A patent route begins with 5-(2,6-dichloro-5-fluoropyridin-3-yl)oxazole-4-carboxylic acid. Sequential steps involve:
-
Amidation with cyclopropylamine (2.46 mL, 35.52 mmol) in DCM
-
Friedel-Crafts acylation using AlCl3 catalyst
-
Oxidative ring contraction with H2O2/NaOH
Table 3: Critical Reaction Parameters
Final Functionalization
The intermediate 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid undergoes halogen exchange using CuF2 in DMF at 150°C, introducing fluorine with 67% efficiency. Demethylation via BBr3 in CH2Cl2 completes the synthesis, albeit with challenges in preserving acid stability.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Bromination-Cycl. | 4 | 62% | High-purity intermediates |
| Ester Carboxylation | 3 | 58% | Mild conditions |
| Multi-Step | 6 | 28% | Modular scaffold access |
The bromination-cyclization route offers superior yields but requires cryogenic conditions. Ester-based methods enable late-stage diversification yet struggle with regiochemical control. The multi-step approach provides structural flexibility at the cost of synthetic efficiency.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid and its analogs:
*Estimated based on structural similarity to CAS 887569-23-5 .
Key Differences and Implications
Substituent Position Effects: The carboxylic acid group at position 6 in the target compound vs. Methyl vs. Methoxy Groups: The methyl group at position 2 in the target compound provides steric hindrance without significant electronic effects, whereas methoxy groups (e.g., in CAS 887569-23-5) are electron-donating, reducing electrophilicity .
Core Heterocycle Differences :
- Indazole vs. Indole : The indazole core (two nitrogen atoms) in the target compound enhances aromatic stability and hydrogen-bond acceptor capacity compared to indole derivatives (one nitrogen). For instance, 4-Fluoro-1H-indole-6-carboxylic acid lacks the second nitrogen, reducing its ability to participate in π-π stacking interactions .
Halogen Effects: Fluorine vs.
Biological Activity
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a fluorine atom in its structure enhances its reactivity and interaction with biological targets, which may improve its efficacy in various applications.
- Molecular Formula : C_9H_8FNO_2
- Molecular Weight : 194.16 g/mol
- Structure : The compound features a unique indazole core with a carboxylic acid functional group and a fluorine atom at the 4-position.
Antimicrobial Activity
Research indicates that compounds within the indazole family, including 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid, exhibit significant antimicrobial properties. The fluorine substitution is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity
Several studies have highlighted the anticancer potential of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid. For instance, derivatives of indazole have been shown to inhibit Polo-like kinase 4 (PLK4), a critical regulator of cell division. Compounds derived from this scaffold demonstrated nanomolar IC_50 values against cancer cell lines, indicating potent antitumor activity:
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 81c | PLK4 | <10 |
| Compound 82a | Pim-1 | 0.4 |
| Compound 82a | Pim-2 | 1.1 |
| Compound 82a | Pim-3 | 0.4 |
These findings suggest that 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid and its derivatives could serve as promising candidates for cancer therapy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it exhibited significant inhibition of inflammatory cytokines and markers, suggesting its potential utility in treating inflammatory diseases.
The mechanism by which 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound interacts with key enzymes involved in cellular proliferation and inflammation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and immune responses.
- Cell Cycle Disruption : By inhibiting PLK4, it disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies
- In Vivo Studies : In mouse models of colon cancer, treatment with derivatives of this compound resulted in significant tumor growth reduction compared to controls.
- Cell Line Studies : Various cancer cell lines treated with the compound showed dose-dependent decreases in viability, confirming its cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-fluoro-2-methyl-2H-indazole-6-carboxylic acid, and what reaction conditions are critical for achieving high purity?
- Methodology : A typical approach involves condensation reactions using acetic acid as a solvent and catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted thiazolones (e.g., 2-aminothiazol-4(5H)-one) in acetic acid for 3–5 hours under controlled heating . Sodium acetate is often added to buffer the reaction medium, enhancing cyclization efficiency. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR can confirm the presence of the fluorine substituent (via coupling patterns) and the methyl group (singlet at ~2.5 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group .
- LC-MS/MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, particularly useful for detecting fluorinated by-products .
Q. How does the fluorine substituent influence the compound’s solubility and stability in aqueous solutions?
- Methodology : Fluorine’s electronegativity reduces solubility in polar solvents but enhances stability against oxidation. Solubility can be tested via pH-dependent assays (e.g., shake-flask method at pH 1–13), while stability is assessed using accelerated degradation studies (40°C/75% RH) monitored by HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated indazole derivatives?
- Methodology :
- Reaction Optimization : Screen molar ratios (e.g., 1.0–1.2 equiv of formyl-indazole precursors) and alternative catalysts (e.g., HCl vs. AcOH) to identify yield-limiting steps .
- By-Product Analysis : Use LC-MS/MS to detect intermediates like uncyclized thiazole adducts or over-fluorinated species, guiding purification protocols .
Q. How can regioselective fluorination be achieved to minimize positional isomers in the indazole ring?
- Methodology :
- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., carboxylic acid) to favor fluorination at the 4-position .
- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) to target electron-rich aromatic positions .
Q. What computational or experimental approaches elucidate the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking : Perform in silico studies using AutoDock Vina to predict interactions with ATP-binding pockets or allosteric sites .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (K, k/k) .
Q. How do pH and temperature affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Design of Experiments (DoE) : Vary pH (4–9), temperature (25–80°C), and catalyst loading (1–5% Pd) to map optimal conditions. Monitor reaction progress via F NMR to track fluorine retention .
Data Analysis and Interpretation
Q. What analytical workflows address discrepancies in reported melting points or spectral data?
- Methodology :
- DSC/TGA : Differential scanning calorimetry provides precise melting points and detects polymorphic transitions .
- Comparative Spectral Libraries : Cross-reference with PubChem or EPA DSSTox entries to validate NMR/IR peaks .
Q. How can researchers differentiate between tautomeric forms (e.g., 2H vs. 1H-indazole) in solution?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
